2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one
CAS No.:
Cat. No.: VC15391130
Molecular Formula: C22H28N2O
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N2O |
|---|---|
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-ethylbutan-1-one |
| Standard InChI | InChI=1S/C22H28N2O/c1-4-17(5-2)22(25)24-16(3)15-20(19-13-9-10-14-21(19)24)23-18-11-7-6-8-12-18/h6-14,16-17,20,23H,4-5,15H2,1-3H3 |
| Standard InChI Key | WZIAJJLOPZTIHB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)C(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one delineates its structure:
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A 3,4-dihydroquinoline core substituted at position 4 with a phenylamino group (-NHPh).
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A 2-methyl group on the dihydroquinoline ring.
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A butan-1-one moiety linked to the nitrogen of the dihydroquinoline, with an ethyl branch at position 2 of the ketone chain.
The molecular formula is C₃₂H₃₅N₃O, with a molecular weight of 477.64 g/mol .
Stereoelectronic Features
The dihydroquinoline scaffold introduces planarity and conjugation, while the phenylamino group contributes π-π stacking potential. The butanone chain may enhance solubility in polar aprotic solvents, as observed in analogous compounds .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step protocols:
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Formation of the Dihydroquinoline Core: Cyclocondensation of aniline derivatives with ketones or aldehydes under acidic conditions .
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Introduction of the Phenylamino Group: Nucleophilic aromatic substitution or Buchwald-Hartwig amination at position 4 of the dihydroquinoline .
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Ketone Moiety Installation: Acylation of the dihydroquinoline nitrogen using butanoyl chloride derivatives, followed by ethyl branch incorporation via alkylation .
Representative Procedure (Adapted from ):
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Step 1: React 2-methyl-3,4-dihydroquinoline with phenyl isocyanate in toluene at 110°C to yield 4-(phenylamino)-2-methyl-3,4-dihydroquinoline.
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Step 2: Treat the intermediate with 2-ethylbutanoyl chloride in dichloromethane (DCM) using triethylamine as a base.
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Purification: Column chromatography (hexane:ethyl acetate, 3:1) affords the final product in ~65% yield .
Optimization Strategies
Critical parameters for yield and selectivity include:
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Base Selection: DABCO or K₂CO₃ enhances acylation efficiency (Table 1) .
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Solvent Systems: DMA or DMF improves solubility of intermediates .
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Catalysis: Photoredox catalysts (e.g., 3DPA2FBN) enable deuterium labeling for isotopic studies .
Table 1: Base Screening for Acylation Step
| Base | Yield (%) | Selectivity (%) |
|---|---|---|
| DABCO | 85 | 96 |
| K₂CO₃ | 78 | 88 |
| Cs₂CO₃ | 55 | 72 |
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 6.95 (d, J=8.4 Hz, 1H, quinoline-H), 3.82 (t, 2H, N-CH₂), 2.45 (q, 2H, CO-CH₂), 1.25 (t, 3H, CH₂CH₃) .
Solubility and Stability
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Stability: Stable at 25°C for 6 months under inert atmosphere; degrades upon prolonged light exposure .
Research Advancements
Mechanistic Insights
UV-Vis studies indicate charge-transfer interactions between the dihydroquinoline core and photocatalysts, facilitating hydrogen-atom transfer (HAT) in labeling reactions .
Scale-Up Feasibility
Gram-scale syntheses (5–10 mmol) achieve >70% yield using continuous-flow photochemistry, underscoring industrial viability .
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